Technical Monograph: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride
Technical Monograph: (R)-3-Aminodihydrofuran-2,5-dione Hydrochloride
Common Name: D-Aspartic Anhydride Hydrochloride CAS Registry Number: 39185-99-4 (General salt form) / 1783-96-6 (Parent Acid) Content Type: Technical Reference & Experimental Guide
Executive Summary
(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (D-Aspartic anhydride HCl) is the activated cyclic anhydride form of D-aspartic acid. Unlike standard N-protected aspartic anhydrides used in peptide synthesis (e.g., Boc-Asp-anhydride), this compound retains a free, protonated amine. This unique structural feature makes it a high-value, high-risk reagent: it offers rapid acylation kinetics for introducing D-aspartyl residues but suffers from extreme moisture sensitivity and potential for regiochemical ambiguity (α- vs. β-attack).
This guide addresses the critical handling protocols, mechanistic regioselectivity, and synthetic applications required to utilize this reagent effectively in peptidomimetic drug design and neurobiological research.
Physicochemical Profile
The hydrochloride salt stabilizes the amine, preventing immediate self-polymerization, but the anhydride ring remains highly electrophilic.
| Property | Specification | Technical Note |
| Systematic Name | (3R)-3-aminooxolane-2,5-dione hydrochloride | Enantiomer of naturally occurring L-Asp anhydride. |
| Formula | C₄H₆ClNO₃ | |
| Molecular Weight | 151.55 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic. Turns sticky/yellow upon hydrolysis. |
| Solubility | DMSO, DMF, NMP | Decomposes rapidly in water/alcohols. |
| Melting Point | ~209–211 °C (Dec) | Varies by purity/solvate state; often sublimes. |
| Storage | -20°C, Desiccated, Argon | Critical: Store in separate secondary containment. |
Mechanistic Reactivity & Regioselectivity
The core challenge in using aspartic anhydrides is regioselectivity . The anhydride ring contains two carbonyl electrophiles:
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C2 (α-carbonyl): Adjacent to the ammonium group. Attack here yields the desired α-aspartyl product.
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C5 (β-carbonyl): Distal to the ammonium group. Attack here yields the β-aspartyl (isoaspartyl) byproduct.
Mechanism of Ring Opening
The ammonium group at C3 exerts an inductive electron-withdrawing effect, theoretically activating C2. However, steric hindrance often pushes nucleophiles toward the less hindered C5, especially in non-polar solvents.
Figure 1: Divergent pathways of nucleophilic attack on the aspartic anhydride ring. Solvent polarity significantly influences the α:β ratio.
Synthetic Utility & Applications
Synthesis of D-Asp Containing Peptides
D-Aspartic acid is crucial in studying NMDA receptor signaling and bacterial cell wall synthesis. The anhydride allows for the introduction of the D-Asp moiety without the need for carboxyl activation reagents (like DCC/EDC), which can cause racemization.
Prevention of Aspartimide Formation
In standard Solid Phase Peptide Synthesis (SPPS), aspartic acid residues can cyclize to form aspartimide (the imide form of the anhydride) under basic conditions (e.g., piperidine deprotection). Understanding the behavior of (R)-3-Aminodihydrofuran-2,5-dione is essential for researchers trying to avoid this side reaction or intentionally synthesize aspartimide derivatives as reference standards.
Experimental Protocol: Regioselective Derivatization
Objective: React (R)-3-Aminodihydrofuran-2,5-dione HCl with a primary amine (R-NH₂) to favor the α-amide.
Self-Validating Logic: The protocol uses a "Split-Solvent" approach. Highly polar solvents (DMF/DMSO) tend to favor β-attack due to charge separation stabilization, while non-polar solvents (if solubility permits) or specific catalysts favor α-attack. We utilize a low-temperature addition to maximize kinetic selectivity.
Reagents
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(R)-3-Aminodihydrofuran-2,5-dione HCl (1.0 eq)
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Primary Amine (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0 eq - Required to neutralize HCl salt and free the amine)
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Solvent: Anhydrous DMF (Dimethylformamide)
Workflow Diagram
Figure 2: Low-temperature acylation protocol designed to minimize hydrolysis and optimize regioselectivity.
Step-by-Step Methodology
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Preparation: Flame-dry all glassware. Purge with Argon or Nitrogen.
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Solubilization: Dissolve the target amine and DIPEA in anhydrous DMF. The base is critical to neutralize the HCl attached to the anhydride reactant.
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Addition: Cool the solution to -20°C. Add the (R)-3-Aminodihydrofuran-2,5-dione HCl solid in small portions. Rationale: Adding solid to solution keeps the concentration of the anhydride low relative to the amine, promoting intermolecular reaction over hydrolysis.
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Reaction: Stir at -20°C for 1 hour, then allow to warm to room temperature over 2 hours.
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Validation (QC): Perform TLC (MeOH/DCM 1:9). The anhydride spot should disappear.
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Note: If the starting material persists, do not add water. Add more amine.
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Quench: Pour into ice-cold 0.1 M HCl. This protonates the product (zwitterion form) and keeps it in the aqueous phase or precipitates it, depending on the lipophilicity of the amine R-group.
Quality Control & Characterization
Verifying the integrity of the anhydride and the regiochemistry of the product is mandatory.
| Technique | Expected Observation | Diagnostic Value |
| FT-IR | Doublet carbonyl peaks at ~1780 cm⁻¹ and ~1860 cm⁻¹ (cyclic anhydride). | High: Disappearance of these bands confirms ring opening. |
| ¹H NMR (DMSO-d₆) | Anhydride protons (CH-CH₂) appear as an ABX system. Shift changes significantly upon ring opening. | High: Distinguishes α-amide (NH adjacent to CH) vs β-amide (NH adjacent to CH₂). |
| HPLC | Single sharp peak. Broadening indicates hydrolysis to D-Aspartic acid. | Medium: Requires non-aqueous mobile phase to prevent on-column hydrolysis. |
Regiochemistry Check: In ¹H NMR, the α-proton of the aspartyl residue in the α-amide product typically resonates downfield (shifted by ~0.2-0.4 ppm) compared to the β-amide product due to the proximity of the amide carbonyl.
References
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Chemical Identity & Properties
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Regioselectivity in Ring Opening
- Yang, C. C., & Merrifield, R. B. (1976). The preparation and properties of tert-butyloxycarbonyl-L-aspartic acid alpha-benzyl ester. Journal of Organic Chemistry. (Contextual grounding for aspartic anhydride behavior).
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ResearchGate. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride. Retrieved from [Link]
- Aspartimide Formation (Side Reaction Context)
- Biological Relevance of D-Asp
